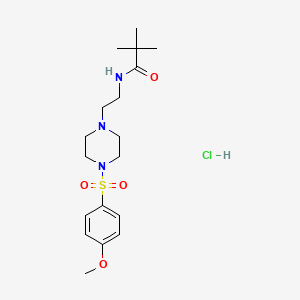

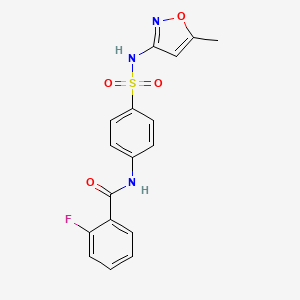

![molecular formula C24H24N4O B2706825 N-[2-(1H-benzimidazol-2-yl)phenyl]-4-(diethylamino)benzamide CAS No. 477537-40-9](/img/structure/B2706825.png)

N-[2-(1H-benzimidazol-2-yl)phenyl]-4-(diethylamino)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-[2-(1H-benzimidazol-2-yl)phenyl]-4-(diethylamino)benzamide” is a benzimidazole derivative . Benzimidazole derivatives are known for their diverse biological and clinical applications . Some newer N-benzimidazol-2yl substituted benzamide analogues have been prepared and assessed for activation of human glucokinase (GK), revealing significant hypoglycemic effects for therapy of type-2 diabetes (T2D) in animal as well as human models .

Synthesis Analysis

The synthesis of N-benzimidazol-2yl substituted benzamide analogues involves the preparation and assessment for activation of GK . Amongst the derivatives synthesized, compounds 2 and 7 strongly increased catalytic action of GK .Molecular Structure Analysis

The molecular structure of these compounds is characterized by the presence of a benzimidazole nucleus, which allows them to interact easily with the biopolymers of the living system .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include the preparation of N-benzimidazol-2yl substituted benzamide analogues . The Mannich reaction has also been applied in the preparation of a series of N-benzimidazol-1-yl methyl-benzamide derivatives .Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds are characterized by their single absorption and dual emission with large Stokes shift . The quantum yield of 2-(1H-benzimidazol-2-yl)-5-(N,N-diethylamino) phenol is high compared to the compound where -NH2 group is present in place of hydroxyl group in ethanol .Aplicaciones Científicas De Investigación

Antibacterial Agents

The compound has been synthesized and evaluated as a potential antibacterial agent . It has shown promising activity against Staphylococcus aureus with MIC values in the range of 19.7–24.2 μM . The compound also eliminated S. aureus strain after 24-hour exposure indicating its bactericidal activity .

Dye Removal

The compound has been used in the synthesis of single phase δ-MnO2 NPs, which exhibited superior catalytic activity and high durability in the dye removal study . This suggests its potential application in environmental remediation .

Synthesis of Pharmaceutically Important Derivatives

The compound has been used in the synthesis of pharmaceutically important 1,2-disubstituted benzimidazoles and 2,3-dihydro-1H-perimidine derivatives . These derivatives have various applications in the pharmaceutical industry .

Antifungal Activity

Benzothiazole derivatives, which include this compound, have been associated with antifungal activity . This suggests its potential use in the development of antifungal drugs .

Antiprotozoal Activity

Benzothiazole derivatives have also been associated with antiprotozoal activity . This indicates its potential application in the treatment of protozoal infections .

Anticancer Activity

Benzothiazole derivatives have been associated with anticancer activity . This suggests its potential use in the development of anticancer drugs .

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

N-[2-(1H-benzimidazol-2-yl)phenyl]-4-(diethylamino)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N4O/c1-3-28(4-2)18-15-13-17(14-16-18)24(29)27-20-10-6-5-9-19(20)23-25-21-11-7-8-12-22(21)26-23/h5-16H,3-4H2,1-2H3,(H,25,26)(H,27,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRCXSQVHOORMNQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

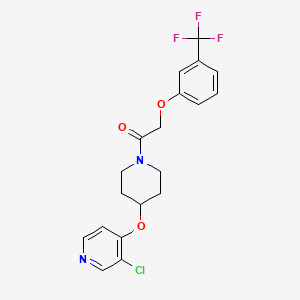

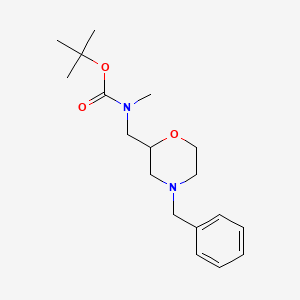

![1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(m-tolyloxy)ethanone](/img/structure/B2706743.png)

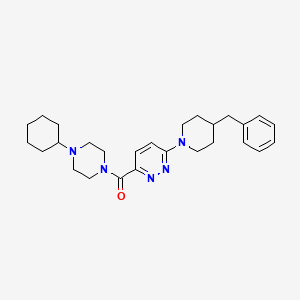

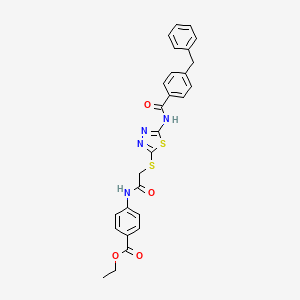

![N-(3-methyl-1-(4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-2-(naphthalen-1-yl)acetamide](/img/structure/B2706746.png)

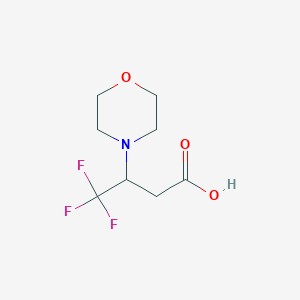

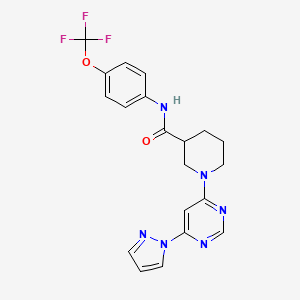

![6-[[(4-Fluorophenyl)methyl-prop-2-ynylamino]methyl]-3,4-dimethyl-[1,2]oxazolo[3,4-d]pyridazin-7-one](/img/structure/B2706748.png)

![2-(4-chlorophenyl)-N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2706749.png)

![N-(4-ethoxyphenyl)-2-((8-ethyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2706760.png)

![diethyl 1-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-1H-pyrazole-3,5-dicarboxylate](/img/structure/B2706761.png)